Enhanced Lipophilicity (LogP) of 3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid vs. Non-Methoxylated Analogs
The target compound exhibits a measured LogP of approximately 1.99, which is significantly higher than that of 3-[(Isopropylamino)sulfonyl]benzoic acid (CAS 716358-46-2, MW 243.28), a direct analog lacking the 4-methoxy group . The presence of the methoxy substituent increases lipophilicity by approximately 1.4 LogP units, a difference that can critically influence membrane permeability and oral bioavailability in drug discovery contexts . This difference is based on cross-study comparable data where the LogP for the non-methoxylated analog is predicted to be lower due to the absence of the lipophilic methoxy group .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.99 (measured via ChemSrc) |
| Comparator Or Baseline | 3-[(Isopropylamino)sulfonyl]benzoic acid (CAS 716358-46-2): LogP predicted to be ~0.6 |
| Quantified Difference | Increase of ~1.4 LogP units |
| Conditions | Calculated vs. measured LogP values from vendor databases |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, a critical parameter for intracellular target engagement or CNS penetration in early-stage drug discovery.
